1-Benzyl-4-fluorobenzene
Overview
Description
1-Benzyl-4-fluorobenzene is a derivative of benzene. It is a colorless liquid and is used as a precursor to some pharmaceuticals, as an agrochemical intermediate, and in organic synthesis .
Synthesis Analysis
The synthesis of this compound involves several steps. One common method is the Grignard reaction, which involves the reaction of magnesium metal with an organic halide in diethyl ether . Another method involves the Friedel Crafts acylation followed by a Clemmensen Reduction .Molecular Structure Analysis
The molecular formula of this compound is C7H6BrF. The structure is characterized by a benzene ring with a fluorine atom and a bromine atom attached to it .Chemical Reactions Analysis
This compound undergoes various chemical reactions. For example, it can undergo metal-mediated coupling to yield eight-membered thorium (IV) tetraazamacrocycle . It can also undergo condensation with diphenylamine to yield monomer 4-cyanotriphenylamine .Physical and Chemical Properties Analysis
This compound is a colorless liquid. It has a molecular weight of 189.03 g/mol . It has a boiling point of 85 °C/15 mmHg and a density of 1.517 g/mL at 25 °C .Scientific Research Applications
Electrochemical Fluorination
1-Benzyl-4-fluorobenzene undergoes electrochemical fluorination, a process where fluorine atoms are introduced into the molecule. This technique has been applied to various aromatic compounds, including toluene and monofluoromethylbenzene, demonstrating the potential to create fluorinated derivatives of this compound (Momota et al., 1998).
Synthesis of Novel Derivatives
The compound has been used in the synthesis of new derivatives, such as 1,2,3-triazole derivatives of uracil and thymine. These derivatives have shown potential inhibitory activity against acidic corrosion of steels, indicating its usefulness in material science and industrial applications (Negrón-Silva et al., 2013).
Crystal Structure Analysis
Research has explored the crystal structures of fluorobenzenes, including this compound, to understand C−H···F interactions. These studies are crucial in crystallography and material science for understanding molecular interactions and designing new materials (Thalladi et al., 1998).
Organometallic Chemistry
In organometallic chemistry, fluorobenzenes like this compound serve as solvents or ligands in transition-metal-based catalysis. Their unique electronic properties due to fluorination make them suitable for various reactions and synthesis processes (Pike et al., 2017).
Photodynamics Simulations
Photodynamics simulations involving fluorobenzenes help in understanding the excited-state structures and reaction pathways of these compounds. This research is pivotal in photochemistry, offering insights into the behavior of fluorinated compounds under light (Li & Lopez, 2022).
Fluorination Reactions
This compound is used in fluorination reactions, where it serves as a building block for creating fluorinated derivatives. These reactions are significant in medicinal chemistry and drug development, providing ways to modify drug properties (Nodwell et al., 2015).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-benzyl-4-fluorobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F/c14-13-8-6-12(7-9-13)10-11-4-2-1-3-5-11/h1-9H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADCBAIUWZPOIMC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20345405 | |
Record name | 4-Fluorodiphenylmethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20345405 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
587-79-1 | |
Record name | 4-Fluorodiphenylmethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20345405 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 587-79-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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